3'-Aminomethyl-biphenyl-4-ylamine
Overview
Description
3’-Aminomethyl-biphenyl-4-ylamine is an organic compound with the molecular formula C13H14N2. It is a biphenyl derivative with an aminomethyl group attached to the 3’ position and an amine group at the 4’ position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Aminomethyl-biphenyl-4-ylamine typically involves the reaction of biphenyl derivatives with suitable aminating agents. One common method is the reductive amination of 3’-formyl-biphenyl-4-ylamine using a reducing agent such as sodium borohydride in the presence of an amine source . The reaction is usually carried out in a solvent like ethanol or methanol under mild conditions.
Industrial Production Methods
Industrial production methods for 3’-Aminomethyl-biphenyl-4-ylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3’-Aminomethyl-biphenyl-4-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as amines or hydrocarbons, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Amines, hydrocarbons
Substitution: Substituted biphenyl derivatives
Scientific Research Applications
3’-Aminomethyl-biphenyl-4-ylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’-Aminomethyl-biphenyl-4-ylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of signaling pathways, which are crucial for its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
4-Aminobiphenyl: A biphenyl derivative with an amine group at the 4 position.
3-Aminobiphenyl: A biphenyl derivative with an amine group at the 3 position.
4’-Aminomethyl-biphenyl-3-ylamine: A biphenyl derivative with an aminomethyl group at the 4’ position and an amine group at the 3 position.
Uniqueness
3’-Aminomethyl-biphenyl-4-ylamine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. This unique structure allows for distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
4-[3-(aminomethyl)phenyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-9-10-2-1-3-12(8-10)11-4-6-13(15)7-5-11/h1-8H,9,14-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZJBYWVQRNGAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)N)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362751 | |
Record name | 3'-AMINOMETHYL-BIPHENYL-4-YLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
828928-23-0 | |
Record name | 3'-AMINOMETHYL-BIPHENYL-4-YLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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